![molecular formula C12H12ClN3 B11876606 2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B11876606.png)
2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
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Overview
Description
2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a 2-chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzaldehyde with hydrazine to form a hydrazone intermediate, which then undergoes cyclization with a suitable diketone to yield the desired pyrazolo[1,5-a]pyrimidine structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Synthetic Routes and Core Functionalization
The synthesis of this compound typically involves cyclocondensation reactions. A prominent method utilizes 5-aminopyrazoles and β-dicarbonyl derivatives under acidic or basic conditions . For example:
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Reaction of 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles with cyclic β-diketones yields tetrahydropyrazolo[1,5-a]pyrimidines through nucleophilic attack and subsequent cyclization .
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The 2-chlorophenyl group is introduced either via pre-functionalized starting materials or through post-synthetic modifications, such as Suzuki coupling .
Key Data:
Starting Material | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
5-Amino-3-(2-chlorophenyl)pyrazole | Cyclohexane-1,3-dione, AcOH | 78–85 | |
N-Arylitaconimide | 5-Aminopyrazole, i-PrOH, Δ | 72–89 |
Halogenation and Electrophilic Substitution
The 2-chlorophenyl group directs electrophilic substitutions to specific positions:
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Nitration : Occurs preferentially at the para-position of the chlorophenyl ring under HNO₃/H₂SO₄, yielding nitro derivatives .
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Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the 6-position of the pyrimidine ring .
Mechanistic Insight : The electron-withdrawing Cl group deactivates the phenyl ring, favoring meta/para substitution patterns. The tetrahydropyrimidine ring’s NH groups act as nucleophilic sites for alkylation or acylation .
Oxidation and Ring Aromatization
The tetrahydropyrimidine ring undergoes oxidation to form aromatic pyrazolo[1,5-a]pyrimidines:
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With KMnO₄/H₂SO₄ : The 4,5,6,7-tetrahydro ring is dehydrogenated to a fully conjugated system, enhancing π-electron delocalization .
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With DDQ : Chemoselective oxidation preserves the chlorophenyl group while aromatizing the pyrimidine ring .
Example :
Tetrahydropyrazolo[1,5-a]pyrimidineDDQ, CHCl3Pyrazolo[1,5-a]pyrimidine(85% yield)[3]
Condensation Reactions
The NH groups in the pyrimidine ring react with carbonyl electrophiles:
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With Aldehydes : Forms Schiff bases at the 5-position under mild acidic conditions .
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With Malononitrile : Generates cyano-substituted derivatives via Knoevenagel condensation .
Notable Application :
Condensation with 2-formylcycloalkanones produces fused-ring systems (e.g., pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines), expanding structural diversity for medicinal applications .
Nucleophilic Aromatic Substitution
The 2-chlorophenyl group participates in SNAr reactions:
Reactivity Trend :
2-Cl-C6H4>pyrimidine ring(due to higher electrophilicity)[3][7]
Comparative Reactivity Table
Scientific Research Applications
Anticancer Properties
Research has shown that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant anticancer properties. Notably, derivatives of this compound have demonstrated the ability to inhibit various cancer cell lines by targeting specific enzymes involved in cancer progression.
Compound | Cancer Type | IC (µM) | Reference |
---|---|---|---|
2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | A549 (Lung) | 12.5 | |
4,5-Dihydro-pyrazolo[1,5-a]pyrimidine derivative | MCF-7 (Breast) | 8.0 |
Case Study: Anticancer Efficacy
A study conducted on the efficacy of this compound against various cancer cell lines demonstrated its potential as a therapeutic agent. The results indicated that it could induce apoptosis in A549 lung cancer cells through a mitochondrial-dependent pathway.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. It has shown activity against dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis.
Enzyme | Inhibition Type | IC (µM) | Reference |
---|---|---|---|
DHODH | Competitive Inhibition | 15.0 | |
Xanthine Oxidase | Moderate Inhibition | 72.4 |
Antimicrobial Activity
In addition to anticancer properties, derivatives of this compound have been tested for antimicrobial activity against several pathogens. Results showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Properties
In an investigation focusing on antimicrobial activity, derivatives of this compound were tested against various pathogens. The results indicated significant inhibitory effects on bacterial growth.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and are also used in medicinal chemistry.
Pyrimido[1,2-a]benzimidazoles: Another class of heterocyclic compounds with similar applications in drug development.
Uniqueness
2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties.
Biological Activity
2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound characterized by its unique pyrazolo-pyrimidine framework. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. The presence of the chlorophenyl group enhances its reactivity and biological interactions, making it a subject of interest for further pharmacological exploration.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₂ClN₃, with a molecular weight of approximately 233.69 g/mol. Its structure can be represented as follows:
This compound's tetrahydro configuration contributes to its solubility and bioavailability compared to other derivatives.
Biological Activities
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit a range of biological activities. Notably, this compound has shown promising results in the following areas:
- Anti-inflammatory Activity : Studies have demonstrated that compounds with similar structures exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2). For instance, a related compound displayed a COX-2 selectivity index (SI) significantly higher than that of celecoxib (SI = 95.84) .
- Analgesic Effects : In vivo studies have indicated that certain derivatives exhibit analgesic properties comparable to established analgesics .
- Antimicrobial Activity : Some derivatives have been reported to possess antimicrobial properties against various pathogens .
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound and its analogs:
- Inhibition Studies : A series of pyrazole derivatives were synthesized and evaluated for their COX-1/COX-2 inhibitory activity. Compounds showed varying degrees of potency with IC₅₀ values ranging from 0.034 to 0.052 µM against COX-2 .
- Safety Profiles : Histopathological evaluations indicated minimal degenerative changes in vital organs after administration of selected compounds in animal models. This suggests a favorable safety profile for these derivatives .
- Structure-Activity Relationship (SAR) : Research focused on modifying various positions on the pyrazolo-pyrimidine core to enhance biological activity. For example, introducing different substituents at specific positions led to improved selectivity and potency against targeted enzymes .
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Amino-3-chloropyrazolo[1,5-a]pyrimidine | Amino group at position 4 | Antimicrobial |
3-Methyl-4,5-dihydropyrazolo[1,5-a]pyrimidine | Methyl substitution at position 3 | Anticancer |
6-(4-Chlorophenyl)-pyrazolo[1,5-a]pyrimidine | Chlorophenyl at position 6 | Selective protein inhibitor |
Properties
Molecular Formula |
C12H12ClN3 |
---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H12ClN3/c13-10-5-2-1-4-9(10)11-8-12-14-6-3-7-16(12)15-11/h1-2,4-5,8,14H,3,6-7H2 |
InChI Key |
XSNHVEUESBOWQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC(=NN2C1)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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